

Finerenone Clinical Trials: A Comparative Analysis of FIDELIO-DKD and FIGARO-DKD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Finerenone-d3*

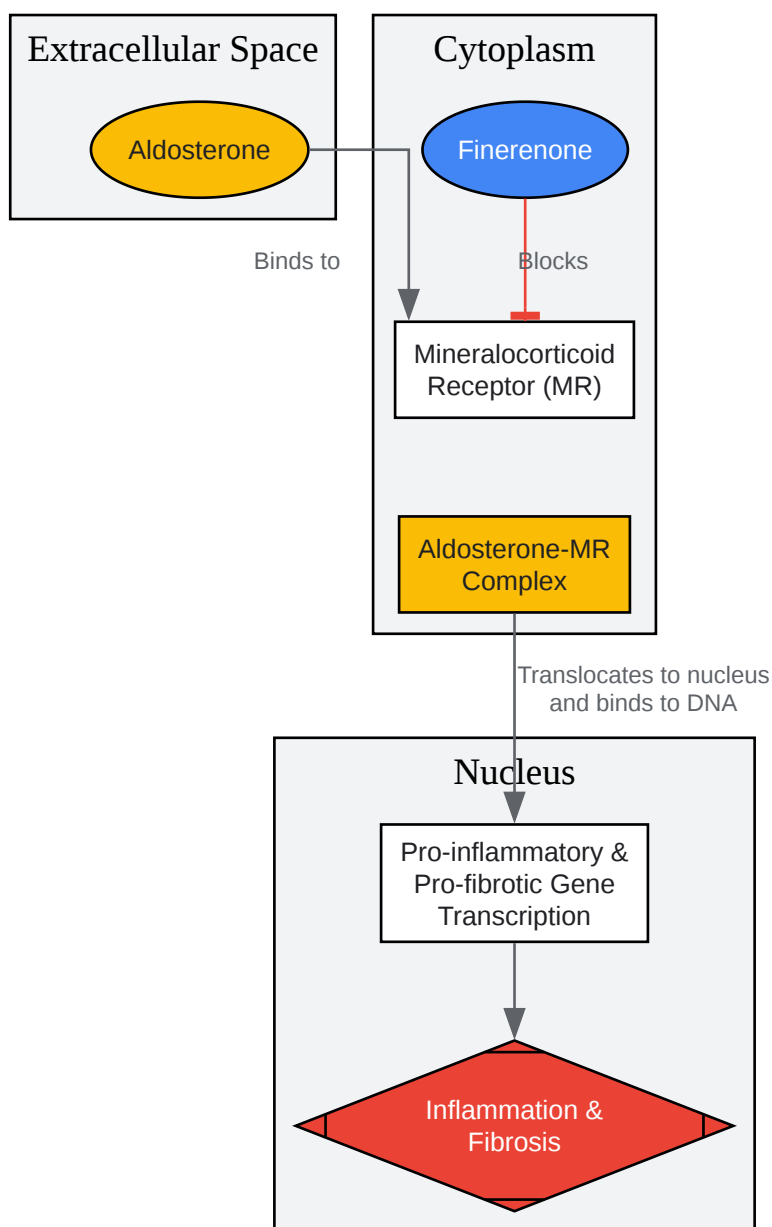
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This guide provides a detailed comparison of the pivotal Phase III clinical trials for Finerenone: FIDELIO-DKD and FIGARO-DKD. These studies evaluated the efficacy and safety of finerenone in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D). The data and methodologies presented are intended for researchers, scientists, and drug development professionals.

Finerenone's Mechanism of Action

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.^{[1][2]} It has a different binding mode to the MR compared to steroidal MRAs like spironolactone and eplerenone, which may contribute to its distinct clinical profile.^{[3][4]} Overactivation of the MR is a key driver of inflammation and fibrosis in the kidneys and cardiovascular system.^[3] Finerenone blocks this receptor, thereby inhibiting the downstream signaling pathways that lead to organ damage. This mechanism of action is independent of hemodynamic effects, targeting the underlying inflammatory and fibrotic processes.



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Caption: Finerenone's mechanism of action in blocking the mineralocorticoid receptor.

Experimental Protocols

The FIDELIO-DKD and FIGARO-DKD trials were both randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven Phase III studies. They were designed to be complementary, evaluating the cardiorenal benefits of finerenone across a broad spectrum of patients with CKD and T2D.

Inclusion Criteria:

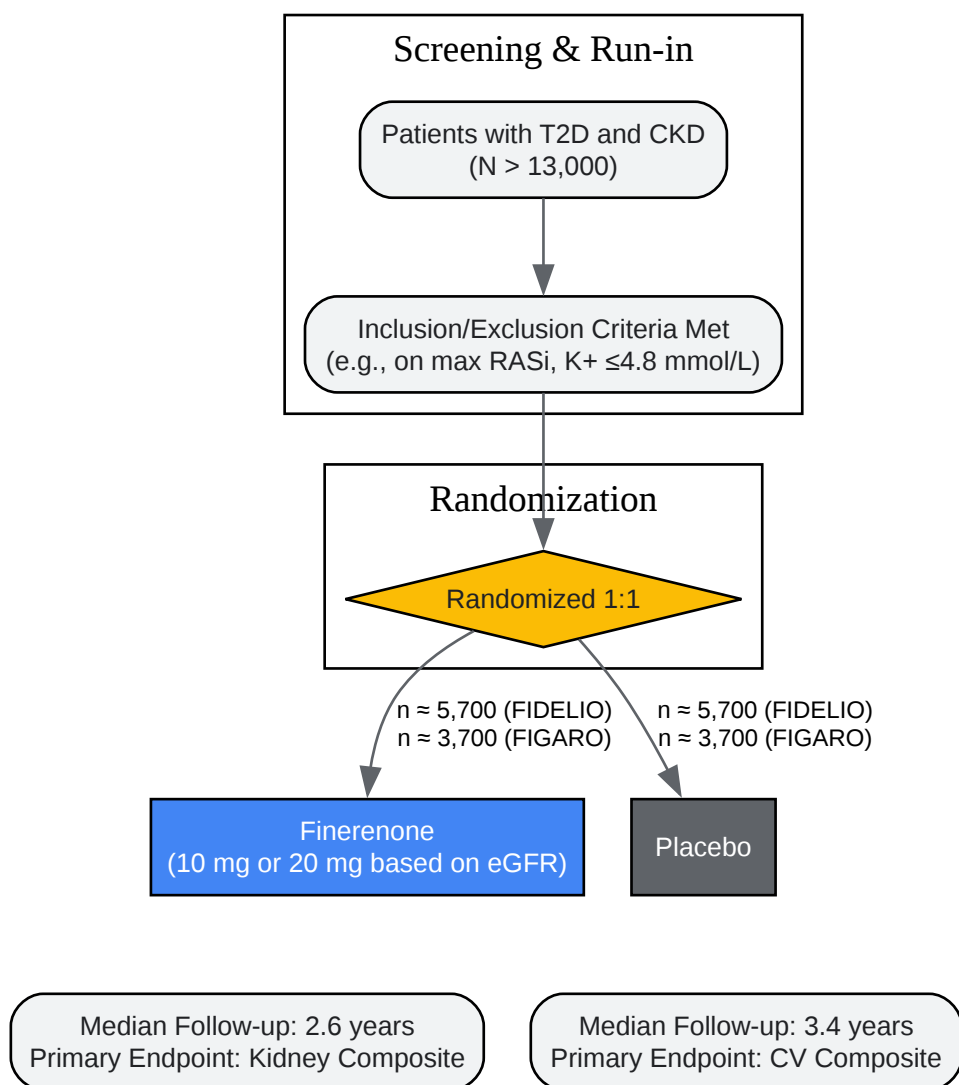
- Adults (≥ 18 years) with type 2 diabetes.
- Chronic kidney disease defined by specific urinary albumin-to-creatinine ratio (UACR) and estimated glomerular filtration rate (eGFR) criteria.
- Receiving a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB).
- Serum potassium ≤ 4.8 mmol/L at screening.

Exclusion Criteria:

- Heart failure with reduced ejection fraction and New York Heart Association (NYHA) class II-IV symptoms.
- Uncontrolled hypertension.

Dosing: Patients were randomized 1:1 to receive either finerenone or placebo. The starting dose of finerenone was based on eGFR:

- 10 mg once daily for patients with an eGFR of 25 to <60 mL/min/ 1.73 m².
- 20 mg once daily for those with an eGFR ≥ 60 mL/min/ 1.73 m². The dose could be uptitrated from 10 mg to 20 mg after one month if the serum potassium level was ≤ 4.8 mmol/L and eGFR was stable.



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Caption: Experimental workflow for the FIDELIO-DKD and FIGARO-DKD trials.

Trial Characteristics

While both trials had similar designs, they enrolled different patient populations to assess the benefits of finerenone across the spectrum of CKD in T2D. FIDELIO-DKD focused on patients with more advanced kidney disease, while FIGARO-DKD enrolled patients with earlier stages of CKD.

Characteristic	FIDELIO-DKD	FIGARO-DKD
Number of Patients	5,674	7,352
Median Follow-up	2.6 years	3.4 years
Patient Population	Predominantly stage 3-4 CKD with severely increased albuminuria.	Stage 2-4 CKD with moderately increased albuminuria, or stage 1-2 CKD with severely increased albuminuria.
Mean eGFR	44.3 mL/min/1.73 m ²	67.8 mL/min/1.73 m ²
Median UACR	852 mg/g	308 mg/g

Efficacy Outcomes

The primary and key secondary endpoints of the two trials were reciprocal. FIDELIO-DKD was designed to detect a treatment effect on kidney outcomes, while FIGARO-DKD was powered for cardiovascular outcomes.

Primary Outcomes

Trial	Endpoint	Finerenone	Placebo	Hazard Ratio (95% CI)	p-value
FIDELIO-DKD	Kidney Composite: Kidney failure, sustained $\geq 40\%$ eGFR decline, or renal death.	17.8%	21.1%	0.82 (0.73-0.93)	0.0014
FIGARO-DKD	Cardiovascular Composite: CV death, nonfatal MI, nonfatal stroke, or hospitalization for heart failure.	12.4%	14.2%	0.87 (0.76-0.98)	0.03

Secondary Outcomes

Trial	Endpoint	Finerenone	Placebo	Hazard Ratio (95% CI)	p-value
FIDELIO-DKD	Cardiovascular Composite: CV death, nonfatal MI, nonfatal stroke, or hospitalization for heart failure.	13.0%	14.8%	0.86 (0.75-0.99)	0.03
FIGARO-DKD	Kidney Composite: Kidney failure, sustained $\geq 40\%$ eGFR decline, or renal death.	9.5%	10.8%	0.87 (0.76-1.01)	Not Statistically Significant

FIDELITY Pooled Analysis

A prespecified pooled analysis of individual patient data from both FIDELIO-DKD and FIGARO-DKD, known as the FIDELITY analysis, was conducted to provide more robust estimates of finerenone's efficacy and safety across a broad spectrum of CKD. This analysis included over 13,000 patients.

Outcome	Finerenone	Placebo	Hazard Ratio (95% CI)	p-value
Cardiovascular Composite	12.7%	14.4%	0.86 (0.78-0.95)	0.0018
Kidney Composite (Kidney failure, sustained $\geq 57\%$ eGFR decline, or renal death)	5.5%	7.1%	0.77 (0.67-0.88)	0.0002

Safety Outcomes

The overall safety profile of finerenone was similar to placebo in both trials. The most notable adverse event was hyperkalemia, which occurred more frequently in the finerenone group. However, the rate of treatment discontinuation due to hyperkalemia was low.

Adverse Event	FIDELIO-DKD (Finerenone vs. Placebo)	FIGARO-DKD (Finerenone vs. Placebo)	FIDELITY (Finerenone vs. Placebo)
Investigator-reported Hyperkalemia	15.8% vs. 7.8%	Not explicitly stated	-
Hyperkalemia leading to discontinuation	2.3% vs. 0.9%	1.2% vs. 0.4%	1.7% vs. 0.6%

Conclusion

The FIDELIO-DKD and FIGARO-DKD trials, along with the combined FIDELITY analysis, demonstrate that finerenone significantly reduces the risk of both kidney disease progression and cardiovascular events in a broad range of patients with CKD and T2D. In FIDELIO-DKD, finerenone showed a significant reduction in the primary kidney composite outcome in patients with more advanced CKD. In FIGARO-DKD, finerenone significantly reduced the primary cardiovascular composite outcome in patients with a wider range of CKD severity. The benefits

of finerenone on cardiorenal outcomes were consistent across various patient subgroups. While hyperkalemia was more common with finerenone, it was generally manageable and led to low rates of treatment discontinuation.

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References

- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- To cite this document: BenchChem. [Finerenone Clinical Trials: A Comparative Analysis of FIDELIO-DKD and FIGARO-DKD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381673#finerenone-clinical-trial-outcomes-fidelio-dkd-figaro-dkd]

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